Target Engagement: KCNQ2 Channel Antagonism vs. CYP2D6 Inhibition Profile
4-(4-Methoxyanilino)-2H-chromen-2-one exhibits a marked selectivity window in vitro, demonstrating potent antagonist activity at the KCNQ2 potassium channel while showing substantially weaker inhibition of cytochrome P450 2D6 (CYP2D6). This profile is quantified by the >280-fold difference in IC50 values between these two targets [1].
| Evidence Dimension | Target Engagement Selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (KCNQ2) and IC50 = 19,900 nM (CYP2D6) |
| Comparator Or Baseline | Same compound tested against two different targets in comparable in vitro assays. |
| Quantified Difference | >280-fold selectivity for KCNQ2 over CYP2D6. |
| Conditions | KCNQ2: Antagonist activity in CHO cells via automated patch clamp. CYP2D6: Inhibition of human CYP2D6. |
Why This Matters
This selectivity data is critical for users planning cellular assays where CYP-mediated off-target effects could confound phenotypic readouts, ensuring the compound's observed effects are more likely due to KCNQ2 modulation.
- [1] BindingDB. BDBM50395464: CHEMBL2164048 - 4-(4-methoxyanilino)-2H-chromen-2-one. BindingDB Database. Accessed 2024. View Source
